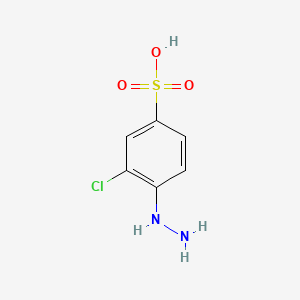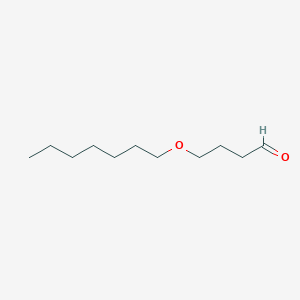
4-(Heptyloxy)butanal
Vue d'ensemble
Description
4-(Heptyloxy)butanal is an organic compound with the molecular formula C11H22O2. It is a functionalized dialkyl ether that has been identified as a pheromone component in certain beetle species, such as the citrus long-horned beetle (Anoplophora chinensis) and the Asian longhorned beetle (Anoplophora glabripennis) . This compound plays a significant role in the behavioral ecology of these insects, particularly in mate attraction.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Heptyloxy)butanal typically involves the reaction of heptanol with butanal in the presence of an acid catalyst. The reaction proceeds via an etherification process where the hydroxyl group of heptanol reacts with the aldehyde group of butanal to form the desired ether compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale etherification reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems could enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Heptyloxy)butanal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The ether linkage can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: 4-(Heptyloxy)butanoic acid.
Reduction: 4-(Heptyloxy)butanol.
Substitution: Various substituted ethers depending on the nucleophile used.
Applications De Recherche Scientifique
4-(Heptyloxy)butanal has several scientific research applications, particularly in the field of entomology. It is used as a pheromone component to study the behavior and ecology of beetle species like Anoplophora chinensis and Anoplophora glabripennis . These studies help in developing pheromone-based lures for monitoring and controlling pest populations. Additionally, the compound’s unique chemical structure makes it a valuable subject for research in organic synthesis and reaction mechanisms.
Mécanisme D'action
The mechanism of action of 4-(Heptyloxy)butanal as a pheromone involves its detection by the olfactory receptors of female beetles. The compound binds to specific receptors on the antennae, triggering a series of neural responses that lead to behavioral changes such as attraction towards the male beetles producing the pheromone . The molecular targets include olfactory receptor neurons and associated signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(Heptyloxy)butan-1-ol
- Nonanal
Comparison
4-(Heptyloxy)butanal is unique due to its dual functional groups (ether and aldehyde), which contribute to its specific pheromonal activity. In contrast, 4-(Heptyloxy)butan-1-ol, which has an alcohol group instead of an aldehyde, exhibits different chemical reactivity and pheromonal properties . Nonanal, another aldehyde, lacks the ether linkage, resulting in distinct behavioral responses in beetles.
Propriétés
IUPAC Name |
4-heptoxybutanal | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O2/c1-2-3-4-5-7-10-13-11-8-6-9-12/h9H,2-8,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSRCWNTVYUKWCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCOCCCC=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
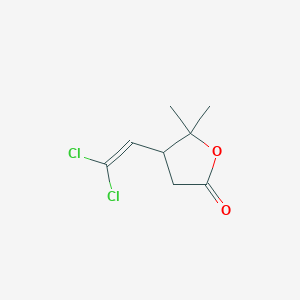
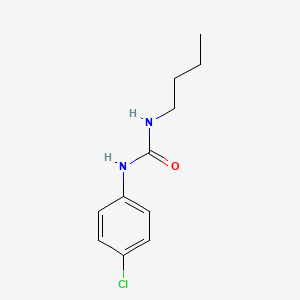
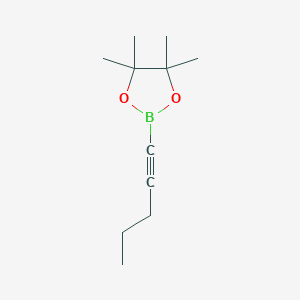
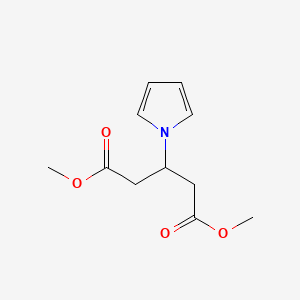
![[4-(Diethylamino)benzylidene]propanedinitrile](/img/structure/B3337425.png)

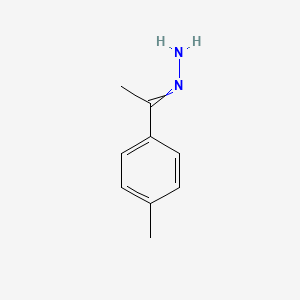

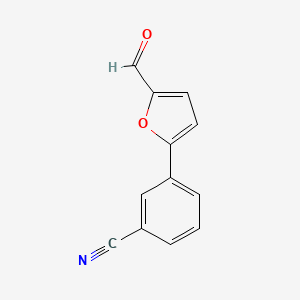
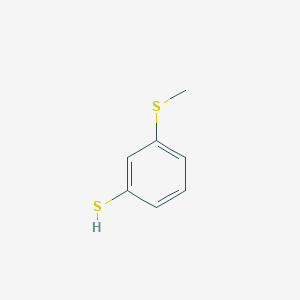
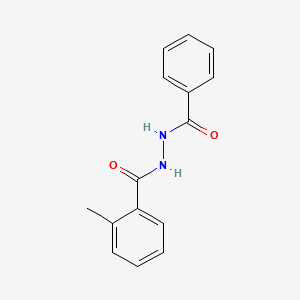
![Methyl 6-{[(6-methoxy-6-oxohexyl)carbamoyl]amino}hexanoate](/img/structure/B3337473.png)
